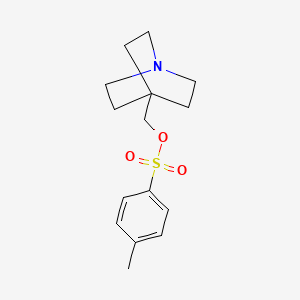
4-(Tosyloxymethyl)quinuclidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tosyloxymethyl)quinuclidine is a chemical compound that features a quinuclidine core structure with a tosyl group attached to a methylene bridge. Quinuclidine, also known as 1-azabicyclo[2.2.2]octane, is a bicyclic amine that is commonly found in various natural and synthetic compounds. The tosyl group, derived from p-toluenesulfonic acid, is often used as a protecting group in organic synthesis due to its stability and ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tosyloxymethyl)quinuclidine typically involves the tosylation of quinuclidine derivatives. One common method is the reaction of quinuclidine with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Quinuclidine+Tosyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tosyloxymethyl)quinuclidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The quinuclidine core can be oxidized to form quinuclidone derivatives.
Reduction: Reduction reactions can convert the quinuclidine core to its corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinuclidine derivatives.
Oxidation: Formation of quinuclidone derivatives.
Reduction: Formation of quinuclidine amines.
Applications De Recherche Scientifique
4-(Tosyloxymethyl)quinuclidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and antimicrobial agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of 4-(Tosyloxymethyl)quinuclidine depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The tosyl group can also serve as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
4-(Tosyloxymethyl)quinuclidine can be compared with other quinuclidine derivatives such as:
Quinuclidine: The parent compound, which lacks the tosyl group.
Quinolizidine: A structurally similar bicyclic compound with different pharmacological properties.
Pyrrolizidine: Another bicyclic compound with a different nitrogen placement.
The uniqueness of this compound lies in its tosyl group, which provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C15H21NO3S |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H21NO3S/c1-13-2-4-14(5-3-13)20(17,18)19-12-15-6-9-16(10-7-15)11-8-15/h2-5H,6-12H2,1H3 |
Clé InChI |
QEXVWOAHTHPLCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCN(CC2)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
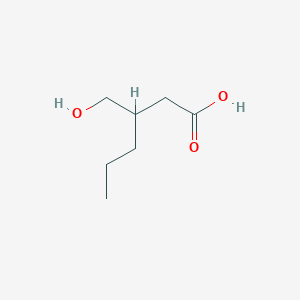
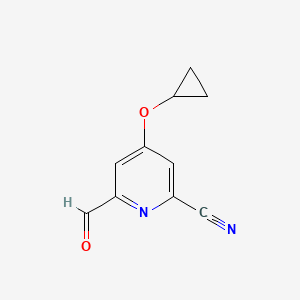
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
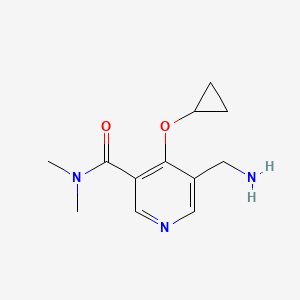
![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)
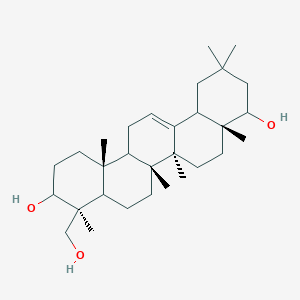
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
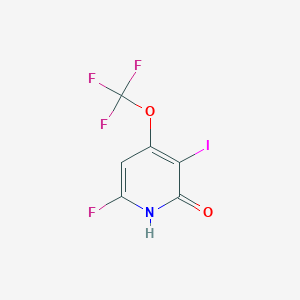
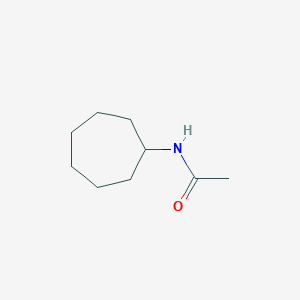
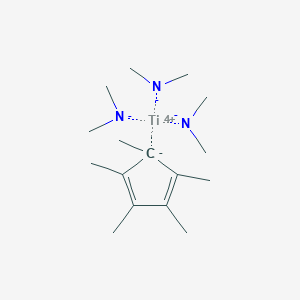
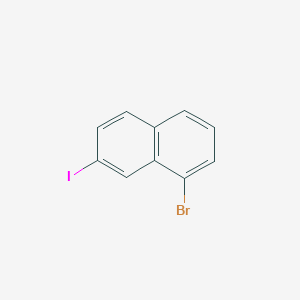
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B14803652.png)
